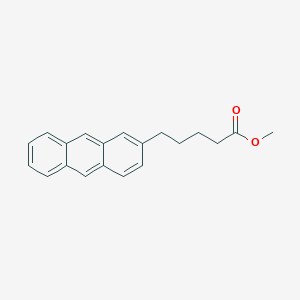
Methyl 5-(anthracen-2-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(anthracen-2-yl)pentanoate: is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents . This particular compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a pentanoate ester group. The presence of the anthracene ring imparts unique photophysical and chemical properties to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(anthracen-2-yl)pentanoate typically involves the esterification of 5-(anthracen-2-yl)pentanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-(anthracen-2-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic substitution reactions typically involve reagents such as bromine or nitric acid.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 5-(anthracen-2-yl)pentanol.
Substitution: Brominated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(anthracen-2-yl)pentanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 5-(anthracen-2-yl)pentanoate is primarily related to its photophysical properties. The anthracene moiety absorbs light and undergoes electronic excitation, which can lead to the generation of reactive oxygen species (ROS) in the presence of oxygen. These ROS can induce cell damage and apoptosis, making the compound a potential candidate for photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Methyl pentanoate: Lacks the anthracene moiety and has different photophysical properties.
Ethyl anthracene-2-carboxylate: Similar structure but with an ethyl ester group instead of a pentanoate ester.
Uniqueness: Methyl 5-(anthracen-2-yl)pentanoate is unique due to the presence of both the anthracene moiety and the pentanoate ester group. This combination imparts distinct photophysical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
75802-33-4 |
|---|---|
Molekularformel |
C20H20O2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
methyl 5-anthracen-2-ylpentanoate |
InChI |
InChI=1S/C20H20O2/c1-22-20(21)9-5-2-6-15-10-11-18-13-16-7-3-4-8-17(16)14-19(18)12-15/h3-4,7-8,10-14H,2,5-6,9H2,1H3 |
InChI-Schlüssel |
JWZIKUIOYOVTQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


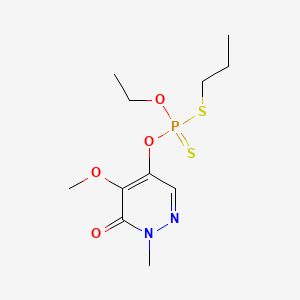
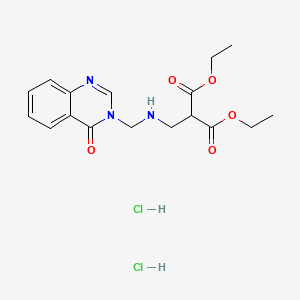
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)

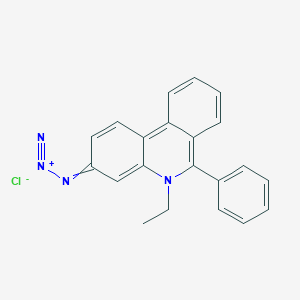
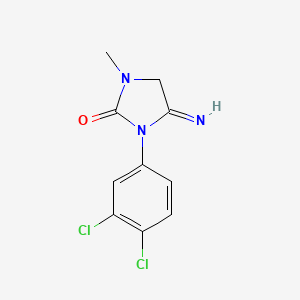
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
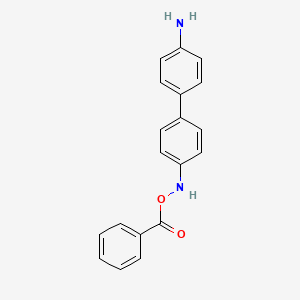
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
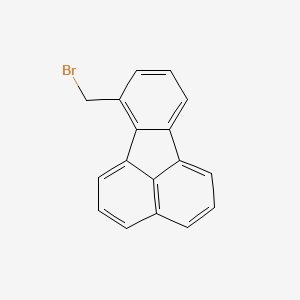

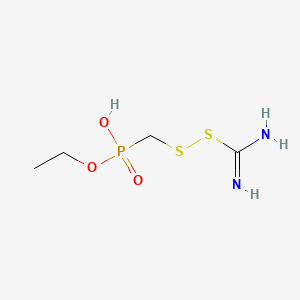
![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)
